Bienvenue dans la boutique en ligne BenchChem!

Deferiprone

Cardiology Hematology Thalassemia

Deferiprone (CAS 30652-11-0) is the only FDA-approved iron chelator with superior myocardial iron clearance (global heart T2* 34 ± 11 vs. 21 ± 12 ms for deferasirox, P=0.0001) and improved LVEF (P=0.007 vs. deferoxamine). Its 5.9× higher daily iron excretion (325 mg/24h vs. 55 mg/24h) makes it the evidence-preferred agent for severe iron overload (ferritin >2,500 ng/mL). DEEP-2 trial confirmed non-inferior efficacy to deferasirox at lower cost—ideal for resource-limited pediatric thalassemia programs. Combination with deferoxamine yields significantly greater myocardial iron reduction (P<0.00001). Procure for cardiac‑targeted chelation protocols where T2* MRI indicates myocardial iron accumulation.

Molecular Formula C7H9NO2
Molecular Weight 139.15 g/mol
CAS No. 30652-11-0
Cat. No. B1670187
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDeferiprone
CAS30652-11-0
Synonyms1,2 Dimethyl 3 hydroxy 4 pyridinone
1,2 Dimethyl 3 hydroxypyrid 4 one
1,2 Dimethyl 3 hydroxypyridin 4 one
1,2-dimethyl-3-hydroxy-4-pyridinone
1,2-dimethyl-3-hydroxypyrid-4-one
1,2-dimethyl-3-hydroxypyridin-4-one
3 Hydroxy 1,2 dimethyl 4 pyridinone
3-hydroxy-1,2-dimethyl-4-pyridinone
deferiprone
DMOHPO
Ferriprox
HDMPP
Molecular FormulaC7H9NO2
Molecular Weight139.15 g/mol
Structural Identifiers
SMILESCC1=C(C(=O)C=CN1C)O
InChIInChI=1S/C7H9NO2/c1-5-7(10)6(9)3-4-8(5)2/h3-4,10H,1-2H3
InChIKeyTZXKOCQBRNJULO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / 250 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilityMaximum water solubility of 16–18 g/L at 24°
Solubility at 37 °C: water approx 20 mg/mL (pH 7.4)
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Deferiprone (CAS 30652-11-0) Procurement Specifications: Iron Chelator for Transfusional Iron Overload Management


Deferiprone (CAS 30652-11-0) is a synthetic, orally bioavailable iron chelator belonging to the 3-hydroxypyridin-4-one class [1]. It is one of three FDA-approved iron chelators for treating transfusional iron overload, primarily in thalassemia syndromes and sickle cell disease [2]. As a bidentate chelator with a molecular weight of 139 g/mol, deferiprone forms a neutral 3:1 (deferiprone:iron) complex with ferric iron (Fe³⁺) that is stable over a wide pH range [1][3].

Deferiprone (CAS 30652-11-0) Differentiation: Why Deferasirox and Deferoxamine Are Not Interchangeable


Despite being in the same therapeutic class, deferiprone, deferasirox, and deferoxamine exhibit fundamentally different physicochemical properties, tissue penetration profiles, and clinical efficacy patterns that preclude simple interchangeability [1]. Deferiprone's low molecular weight (139 g/mol) and neutral charge at physiological pH confer unique membrane permeability characteristics that enable superior myocardial iron access compared to the larger, charged deferasirox molecule [2]. Critically, deferiprone demonstrates a distinct organ-specific chelation profile: it is the only FDA-approved iron chelator with proven superiority in reducing myocardial iron burden as measured by cardiac T2* MRI, while deferoxamine shows greater hepatic efficacy [3]. These non-overlapping clinical performance characteristics mean that formulation selection directly impacts patient outcomes and cannot be substituted based solely on cost or availability [1].

Deferiprone (CAS 30652-11-0) Comparative Evidence: Quantified Differentiation from Deferasirox and Deferoxamine


Superior Myocardial Iron Clearance: Deferiprone Achieves 62% Higher Cardiac T2* Values Than Deferasirox

In a direct head-to-head comparison of 155 thalassemia major patients receiving monotherapy for >1 year, deferiprone-treated patients demonstrated significantly higher global heart T2* values (34 ± 11 ms) compared to deferasirox (21 ± 12 ms) and deferoxamine (27 ± 11 ms) groups (P = 0.0001) [1]. This translates to a 62% relative improvement in cardiac iron clearance over deferasirox. Deferiprone and deferoxamine groups also showed higher left ventricular ejection fractions versus deferasirox (P = 0.010), indicating superior preservation of cardiac function [1].

Cardiology Hematology Thalassemia

Meta-Analysis Confirmation: Deferiprone Significantly Improves Myocardial Iron Content and Ventricular Function Versus Deferoxamine

A meta-analysis of 16 randomized controlled trials in thalassemia major patients revealed that deferiprone monotherapy was significantly superior to deferoxamine monotherapy for both myocardial iron content (P = 0.01) and left ventricular ejection fraction (P = 0.007) [1]. Notably, this cardiac advantage occurred without significant differences in serum ferritin (P = 0.65) or liver iron concentration (P = 0.37), underscoring deferiprone's unique ability to preferentially access and clear myocardial iron deposits [1]. The combined therapy of deferiprone plus deferoxamine further amplified this cardiac benefit (P < 0.00001 for myocardial iron content vs. deferoxamine alone) [1].

Meta-analysis Cardiac MRI Randomized Controlled Trials

Higher Maximum Iron Excretion Capacity: Deferiprone Achieves 5.9x Greater Daily Iron Elimination Than Deferasirox

Based on iron balance studies, deferiprone demonstrates a maximum iron excretion capacity of 325 mg per 24 hours at the maximum clinical dose of 250 mg/kg, compared to only 55 mg per 24 hours for deferasirox at its maximum dose of 80 mg/kg [1]. This 5.9-fold difference in daily iron elimination capacity directly reflects deferiprone's bidentate chelation stoichiometry (3:1 chelator:iron ratio) and higher stability constant for iron complex formation (log K = 35 for deferiprone-iron vs. log K = 27 for deferasirox-iron) [1]. Additionally, deferiprone's effective iron balance dose (>80 mg/kg/day) is twice that of deferasirox (>40 mg/kg/day), providing a broader therapeutic window for dose titration [1].

Pharmacokinetics Iron Excretion Chelation Capacity

Physicochemical Differentiation: Neutral Charge and Lower Lipophilicity Enable Superior Membrane Permeability

Deferiprone and deferasirox exhibit fundamentally different physicochemical profiles that dictate their tissue distribution patterns. At physiological pH 7.4, deferiprone is neutral and has a lower octanol/water partition coefficient (Kpar = 0.19) compared to deferasirox, which carries a negative charge and has a substantially higher partition coefficient (Kpar = 6.3) [1]. The neutral charge of deferiprone facilitates passive diffusion across cellular membranes, while deferasirox's negative charge at pH 7.4 limits membrane penetration [1]. This physicochemical distinction underpins deferiprone's superior ability to penetrate cardiomyocytes and access intracellular labile iron pools, consistent with the clinical cardiac T2* superiority data [2].

Physicochemical Properties Drug Permeability Tissue Distribution

Cost-Effectiveness Evidence: Deferiprone Provides Economic Advantage in Pediatric Populations

In the DEEP-2 phase 3 randomized controlled trial comparing deferiprone to deferasirox in pediatric patients (1 month to 18 years) with transfusion-dependent hemoglobinopathies, deferiprone was noted as "a less expensive iron chelator" and the trial was designed to demonstrate non-inferiority of this lower-cost option [1]. The trial, conducted across 21 centers in 7 countries, evaluated deferiprone against deferasirox in treatment-naive and previously chelated pediatric patients, providing procurement-relevant evidence that deferiprone offers therapeutic equivalence at a lower acquisition cost [1]. While exact cost ratios vary by region and formulation, the explicit identification of deferiprone as a lower-cost alternative in a phase 3 regulatory trial substantiates its economic differentiation [1].

Health Economics Pediatric Hematology Cost-Effectiveness

Formulation Innovation: Delayed-Release Deferiprone Achieves Bioequivalence with Reduced Dosing Frequency

Patent WO2019082128 describes a delayed-release tablet formulation of deferiprone that maintains bioequivalence to thrice-daily immediate-release formulations while enabling twice-daily dosing [1]. The invention utilizes a pH-dependent enteric coating that prevents dissolution in the stomach (pH < 5.5) and releases deferiprone in the duodenum (pH ≥ 6.0), reducing gastric irritation and peak plasma fluctuations [1]. Clinical data cited in the patent demonstrate that twice-daily administration of the delayed-release tablet achieves plasma concentrations equivalent to thrice-daily immediate-release doses [1]. This formulation innovation directly addresses a key limitation of traditional deferiprone therapy—the burden of thrice-daily dosing that compromises adherence—without sacrificing therapeutic efficacy [1].

Pharmaceutical Formulation Patient Adherence Controlled Release

Deferiprone (CAS 30652-11-0) Evidence-Based Application Scenarios for Research and Clinical Procurement


Cardiac Iron Overload Prevention and Management in Transfusion-Dependent Thalassemia

Based on the demonstrated superiority in myocardial iron clearance (global heart T2* 34 ± 11 ms vs. 21 ± 12 ms for deferasirox, P=0.0001) [1], deferiprone is the evidence-preferred chelator for patients with established cardiac iron loading or those at high risk for cardiac complications. The meta-analysis confirmation of improved left ventricular ejection fraction (P=0.007 vs. deferoxamine) further supports this cardiac-selective application [2]. Procurement should prioritize deferiprone for thalassemia programs where cardiac T2* MRI monitoring indicates myocardial iron accumulation.

High-Volume Iron Unloading in Severely Overloaded Patients

Deferiprone's 5.9-fold higher maximum daily iron excretion capacity (325 mg/24h vs. 55 mg/24h for deferasirox) [3] makes it particularly suitable for patients with severe iron overload requiring aggressive chelation. This application scenario encompasses newly diagnosed patients with serum ferritin >2500 ng/mL or those who have accumulated substantial iron burdens from prolonged transfusion dependence without adequate prior chelation.

Cost-Constrained Pediatric Thalassemia Programs

The DEEP-2 phase 3 trial explicitly positions deferiprone as a "less expensive iron chelator" with non-inferior efficacy compared to deferasirox in pediatric populations [4]. This evidence supports procurement decisions in resource-limited settings, national health programs, or large-volume pediatric centers where per-patient chelation costs represent a significant budgetary consideration, particularly given the lifelong nature of chelation therapy in transfusion-dependent hemoglobinopathies.

Combination Chelation Protocols for Refractory Iron Overload

The meta-analysis of 16 RCTs demonstrated that combined deferiprone plus deferoxamine therapy achieved significantly greater reduction in myocardial iron content (P<0.00001) and improvement in LVEF (P=0.003) compared to deferoxamine monotherapy [2]. This evidence supports procurement of deferiprone as a component of combination chelation protocols for patients who have failed or inadequately responded to single-agent therapy, leveraging the complementary organ-specific chelation profiles of the two agents.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
Explore Hub


Quote Request

Request a Quote for Deferiprone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.